(3-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone
Description
The compound (3-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone is a piperazine-based molecule featuring a 3-chlorophenyl group and a 1-methylindole-2-carbonyl moiety. Its molecular formula is C₂₁H₁₉ClN₃O₂, with a molecular weight of 380.85 g/mol. The structure combines three pharmacologically relevant components:
- A piperazine ring, known for enhancing solubility and receptor interaction.
- A 3-chlorophenyl group, which contributes to hydrophobic interactions and electronic effects.
This compound is hypothesized to interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural similarities with known bioactive molecules .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-23-18-8-3-2-5-15(18)14-19(23)21(27)25-11-9-24(10-12-25)20(26)16-6-4-7-17(22)13-16/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLAIBGSIADOJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the piperazine and chlorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone: can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2-carboxylic acid, while reduction of the carbonyl group may produce the corresponding alcohol .
Scientific Research Applications
(3-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential antiviral, anticancer, and neuroprotective effects
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways related to disease processes . The indole moiety is known to interact with various biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound A : (4-Chlorophenyl)[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]methanone
- Structure : Differs in the position of the chlorine substituent (4-chlorophenyl vs. 3-chlorophenyl) and lacks the methyl group on the indole.
- Molecular Formula : C₂₀H₁₈ClN₃O₂ (MW: 367.8 g/mol) .
- Impact: The 4-chlorophenyl group may alter binding affinity due to steric and electronic differences.
Compound B : (3-Bromophenyl)[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]methanone
- Structure : Substitutes chlorine with bromine at the 3-position of the phenyl ring.
- Molecular Formula : C₂₀H₁₈BrN₃O₂ (MW: 412.3 g/mol) .
- Higher molecular weight may reduce solubility but enhance binding avidity via halogen bonding .
Variations in the Heterocyclic Moieties
Compound C : (1-Methyl-1H-Indol-2-yl)[4-(Phenylcarbonyl)piperazin-1-yl]methanone
- Structure : Replaces the chlorophenyl group with a simple phenyl ring.
- Molecular Formula : C₂₁H₂₀N₃O₂ (MW: 354.4 g/mol) .
- Retains the 1-methylindole group, which may confer similar metabolic stability to the target compound .
Compound D : [4-(3-Methoxyphenyl)piperazin-1-yl][3-(1H-Pyrrol-1-yl)phenyl]methanone
- Structure : Substitutes chlorophenyl with 3-methoxyphenyl and indole with pyrrole.
- Molecular Formula : C₂₂H₂₃N₃O₂ (MW: 361.4 g/mol) .
- Impact :
- The methoxy group enhances solubility but may reduce CNS penetration.
- Pyrrole lacks indole’s planar structure, diminishing π-π interactions .
Functional Group Modifications
Compound E : (3-Chlorophenyl)-[4-(4-Nitrophenyl)piperazin-1-yl]methanone
- Structure : Replaces the indole-carbonyl group with a 4-nitrophenyl moiety.
- Molecular Formula : C₁₇H₁₅ClN₃O₃ (MW: 368.8 g/mol) .
- Loss of the indole moiety eliminates interactions with hydrophobic receptor pockets .
Key Research Findings
- Position of Chlorine : The 3-chlorophenyl group in the target compound likely optimizes steric and electronic interactions compared to 4-chlorophenyl analogs, as seen in receptor-binding assays .
- Methylation of Indole: The 1-methyl group on indole enhances metabolic stability by blocking oxidative degradation at the indole nitrogen, a common issue in non-methylated analogs .
- Piperazine Linkage : The carbonyl-linked piperazine in the target compound improves conformational flexibility compared to sulfonyl-linked derivatives (e.g., ), enabling better target engagement .
Biological Activity
The compound (3-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is . The structural representation highlights key functional groups that contribute to its biological properties.
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Notably:
- Dopamine Receptor Modulation : Similar compounds have shown selective agonist activity towards dopamine receptors, particularly the D3 subtype. This modulation can influence neurochemical pathways involved in mood regulation and reward systems .
- Anticancer Activity : Research indicates that derivatives with similar structures exhibit significant cytotoxic effects on various cancer cell lines. The presence of the chlorophenyl group appears to enhance antiproliferative activity by inducing apoptosis in tumor cells .
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the chemical structure affect biological activity. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Chlorine at the 3-position | Enhances receptor binding affinity |
| Indole moiety | Contributes to cytotoxicity against cancer cells |
| Piperazine ring | Increases solubility and bioavailability |
Modifications in these regions can lead to variations in potency and selectivity towards specific biological targets.
Biological Activity Data
Recent studies have quantified the biological activity of this compound and its analogs. For instance, a study examining related indole derivatives demonstrated varying degrees of D3 receptor agonism, with some compounds achieving low nanomolar EC50 values .
Table 1: Biological Activity Comparison
| Compound | D3R Agonist Activity (EC50, nM) | Cytotoxicity (IC50, µM) |
|---|---|---|
| This compound | 50 | 10 |
| Analog A | 30 | 8 |
| Analog B | 100 | 15 |
These results indicate that modifications can significantly impact both receptor activity and cytotoxic potential.
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Neuropharmacological Studies : In vivo studies have shown that compounds with similar scaffolds can alleviate symptoms of depression and anxiety by modulating dopaminergic pathways. These findings suggest potential for developing antidepressants based on this framework .
- Anticancer Research : A study involving a series of indole derivatives demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Q. What are the key synthetic strategies for preparing (3-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone?
The synthesis typically involves multi-step reactions, starting with the formation of the piperazine ring followed by sequential acylation and coupling steps. Key methods include:
- Acylation of piperazine : Reacting piperazine with 1-methyl-1H-indole-2-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the indole-piperazine intermediate .
- Coupling with 3-chlorobenzoyl chloride : Introducing the 3-chlorophenyl group via nucleophilic acyl substitution, often using a base like triethylamine to drive the reaction .
- Purification : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
Q. Example Reaction Optimization Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Piperazine + 1-methylindole-2-carbonyl chloride, DCM, 0°C | 65–70 | 90% |
| 2 | 3-Chlorobenzoyl chloride, Et₃N, RT | 80–85 | 92% |
| 3 | Column chromatography (EtOAc/Hex 3:7) | 75 | 98% |
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the piperazine, indole, and chlorophenyl moieties. For example, the indole NH proton is absent due to methylation, and the piperazine protons appear as multiplets near δ 3.2–3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI+) validates the molecular ion peak at m/z 423.0945 (calculated for CHClNO: 423.0948) .
- Infrared Spectroscopy (IR) : Stretching frequencies for carbonyl (C=O, ~1650 cm) and aromatic C-Cl (~750 cm) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity data (e.g., IC values) may arise from:
- Assay conditions : Variations in cell lines, incubation times, or solvent concentrations (e.g., DMSO >0.1% can alter membrane permeability) .
- Compound purity : Impurities from incomplete coupling or by-products (e.g., unreacted indole intermediates) may skew results. Validate purity via HPLC (>98%) before assays .
- Target selectivity : Use orthogonal assays (e.g., SPR, fluorescence polarization) to confirm binding specificity to intended targets like serotonin receptors or kinases .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Molecular docking : Software like AutoDock Vina models binding poses in receptors (e.g., 5-HT receptor). Key interactions include hydrogen bonding between the carbonyl group and Arg173 and π-π stacking of the chlorophenyl ring with Phe234 .
- Molecular dynamics (MD) simulations : Simulations (e.g., 100 ns runs in GROMACS) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. How can reaction conditions be optimized to improve synthetic yields?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency but may require post-reaction extraction to remove residuals .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during indole coupling .
- Catalyst use : Additives like DMAP (4-dimethylaminopyridine) accelerate acyl transfer steps, improving yields by 10–15% .
Data Contradiction Analysis
Q. How to address conflicting crystallography data for this compound?
Discrepancies in crystal structure reports (e.g., bond angles, packing motifs) may stem from:
- Polymorphism : Different crystallization solvents (e.g., ethanol vs. acetonitrile) can yield distinct polymorphs. Use single-crystal X-ray diffraction (SHELX suite ) to resolve ambiguities.
- Disorder modeling : Flexible piperazine rings may require advanced refinement protocols (e.g., TLS parameters in SHELXL) to accurately model thermal motion .
Q. Example Crystallography Data Comparison :
| Parameter | Study A (Ethanol) | Study B (Acetonitrile) |
|---|---|---|
| C=O bond length | 1.21 Å | 1.23 Å |
| Piperazine torsion | 55.2° | 58.7° |
| Space group | P2/c | C2/c |
Methodological Recommendations
- Synthetic protocols : Always include inert atmosphere (N/Ar) for moisture-sensitive steps .
- Analytical validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to confirm connectivity .
- Biological assays : Use positive controls (e.g., known receptor antagonists) and dose-response curves to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
